Toborinone can be synthesized through several methods, with one common route involving the reaction of 6-hydroxy-2-quinolinone with 3,4-dimethoxybenzylamine in the presence of a suitable base. This reaction forms an intermediate that is subsequently reacted with 2,3-epoxypropyl methanesulfonate to yield Toborinone. Another method includes reductive alkylation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde.
Key Parameters in Synthesis:
The molecular structure of Toborinone is characterized by a unique arrangement that includes a quinolinone core linked to a benzylamine moiety. This structure contributes significantly to its pharmacological effects, particularly its ability to inhibit phosphodiesterase III. The compound's stereochemistry and functional groups play crucial roles in its interaction with biological targets.
Structural Details:
Toborinone is involved in various chemical reactions, including oxidation, reduction, and substitution reactions:
Types of Reactions:
Common Reagents:
Major Products:
Toborinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase III. This inhibition leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced myocardial contractility and vasodilation. The elevated cAMP levels inhibit calcium release from intracellular stores and reduce calcium entry through plasma membrane channels, which collectively improve cardiac function without stimulating the myocardium directly.
Key Mechanistic Insights:
Toborinone possesses distinct physical and chemical properties that are significant for its application in medicine:
Physical Properties:
Chemical Properties:
Toborinone has several applications across various fields:
Scientific Research Applications:
Medical Applications:
Industrial Applications:
Toborinone ((±)-6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone, CAS 128667-95-8, OPC-18790) represents a clinically significant phosphodiesterase III (PDE-III) inhibitor developed for acute cardiovascular support. Characterized by its potent positive inotropic action without significant chronotropic effects, this compound emerged during the 1990s as an investigational agent targeting hemodynamic instability in critical cardiac scenarios. Its molecular design incorporates a quinolinone backbone with dimethoxybenzylamino and hydroxypropoxy substituents, conferring specific PDE-III affinity while minimizing off-target enzymatic interactions [1] [7]. Unlike earlier inotropes, Toborinone demonstrated a unique pharmacodynamic profile combining myocardial stimulation with balanced vasodilatory actions, positioning it as a candidate for managing acute heart failure syndromes where conventional therapies proved insufficient [4].
The evolution of PDE-III inhibitors reflects shifting paradigms in heart failure management:
First-generation agents (amrinone, milrinone) emerged in the 1980s as alternatives to digitalis glycosides and catecholamines. These bipyridine derivatives produced potent inotropic and vasodilatory effects through selective inhibition of cyclic nucleotide phosphodiesterase isoenzyme 3 (PDE-III), thereby increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations. This mechanism enhanced calcium influx in cardiomyocytes during the action potential plateau phase, augmenting contractile force (positive inotropy) while accelerating diastolic relaxation (positive lusitropy) [1] [8].
Clinical limitations soon emerged with chronic oral administration. Meta-analyses of 21 randomized trials (n=8,408) revealed a 17% increased mortality risk (RR 1.17, 95% CI 1.06–1.30; p<0.001) attributed to arrhythmogenesis and disease progression acceleration. Consequently, these agents were restricted to short-term intravenous use in acute decompensated heart failure or cardiogenic shock [6] [8].
Second-generation optimization focused on structural refinements to improve efficacy/safety profiles. Molecular modeling identified the critical "heterocycle-phenyl-imidazole" (H-P-I) pattern required for PDE-III binding. Toborinone’s quinolinone core represented this advancement, designed to optimize interactions with the enzyme’s catalytic domain while minimizing proarrhythmic potential [8].
Table 1: Evolution of PDE-III Inhibitors in Cardiovascular Medicine
Generation | Representative Agents | Core Chemical Structure | Primary Clinical Limitation |
---|---|---|---|
First | Amrinone, Milrinone | Bipyridine | Chronic use ↑ mortality 28% (PROMISE Trial) |
Second | Enoximone, Toborinone | Imidazolone/Quinolinone | Hypotension at loading doses |
Third* | Vesnarinone | Quinolinone derivative | Dose-dependent ↑ mortality (VEST Trial) |
Note: Vesnarinone exhibits additional ion-channel effects beyond PDE-III inhibition [1] [6] [8].
Toborinone occupies a distinct niche within cardiotonic pharmacotherapy due to its balanced vasodilatory profile and minimal chronotropic impact:
Dual hemodynamic actions were demonstrated in experimental heart failure models. In splenectomized dogs with microsphere-induced heart failure, Toborinone administration (0.1–0.8 mg/kg IV bolus) produced simultaneous increases in systemic vascular capacitance (preload reduction) and conductance (afterload reduction). At lower doses, venodilatory effects predominated (capacitance ↑ > conductance ↑), while higher doses achieved balanced activity. This contrasted with classical vasodilators: nitroglycerin showed preferential venodilation, hydralazine selective arteriodilation, and enalaprilat modest effects on both parameters [4].
Unique inotropic selectivity distinguishes Toborinone from earlier PDE-III inhibitors. Unlike milrinone, which increases heart rate by 10–20%, Toborinone administration in canine models elevated cardiac output by 35–45% without significant tachycardia. This dissociation likely stems from differential PDE-III isoform targeting or ancillary potassium channel interactions, though exact mechanisms remain investigational [4] [7].
Molecular binding advantages derive from its quinolinone structure. The lactam moiety’s carbonyl oxygen and amide proton mimic cAMP’s phosphate group, binding competitively at PDE-III’s catalytic site. The 3,4-dimethoxybenzylamino group enhances membrane permeability while the hydroxypropoxy linker optimizes spatial orientation. These features collectively enhance enzymatic specificity and tissue penetration relative to earlier bipyridine-based inhibitors [8].
Table 2: Hemodynamic Effects of Toborinone in Experimental Heart Failure
Parameter | Baseline (Mean ± SD) | Change at 0.4 mg/kg Toborinone | Mechanistic Implication |
---|---|---|---|
Cardiac Index (L/min/m²) | 1.8 ± 0.3 | +42%* | Primary inotropic effect |
Systemic Capacitance | 100% (reference) | +28%* | Venodilation (preload ↓) |
Systemic Conductance | 100% (reference) | +25%* | Arteriodilation (afterload ↓) |
Heart Rate (bpm) | 126 ± 11 | +4% | Negligible chronotropy |
Mean Arterial Pressure (mmHg) | 88 ± 6 | -9%* | Afterload reduction |
Statistically significant change (p<0.05) from baseline [4]
Cardiac surgery involving extracorporeal circulation (ECC) presents unique hemodynamic challenges that define Toborinone’s therapeutic niche:
Post-cardiotomy myocardial stunning affects 5–10% of valve replacement patients, characterized by transient low cardiac output syndrome (LCOS: CI <2.2 L/min/m²) despite adequate preload. This results from ischemia-reperfusion injury, inflammatory cascades, and catecholamine desensitization, creating an unmet need for non-adrenergic inotropic support [2] [7].
Clinical validation emerged from a controlled trial in 12 patients with valvular heart disease developing LCOS post-ECC (CI <2.8 L/min/m² and/or PCWP >8 mmHg). Two infusion regimens were compared:
Group B: Fixed-dose infusion (10 μg/kg/min × 90 min)Group A achieved rapid CI improvement within 5 minutes (2.48 → 3.57 L/min/m², +44%) but required 983±395 mL fluid to counter hypotension. Group B showed gradual improvement by 15 minutes (2.53 → 3.08 L/min/m², +22%) without significant blood pressure changes. By 30–90 minutes, both groups achieved comparable hemodynamic stabilization [2] [7].
Physiological advantages include Toborinone’s minimal oxygen demand increase and coronary vasodilatory effects. Unlike catecholamines that exacerbate myocardial ischemia through β₁-receptor overstimulation, Toborinone’s PDE-III inhibition improves subendocardial perfusion while reducing wall stress via afterload reduction. This profile suits the metabolic vulnerability of post-ischemic myocardium [4] [7].
Table 3: Hemodynamic Response to Toborinone in Post-Cardiotomy Heart Failure
Parameter | Group A (Loading + Maintenance) | Group B (Fixed-Dose) | Statistical Significance |
---|---|---|---|
Cardiac Index (Δ at 15 min) | +37%* | +22%* | p<0.05 between groups |
Mean Arterial Pressure (Δ at 5 min) | -11%* | -3% | p<0.05 (Group A vs. baseline) |
Fluid Requirement (0–30 min) | 983 ± 395 mL | 475 ± 184 mL | p<0.01 between groups |
Time to CI Normalization | 5 minutes | 15 minutes | p<0.05 between groups |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: